REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([CH3:18])=[C:4]([NH:11]C(=O)C(F)(F)F)[C:5]([N+:8]([O-:10])=[O:9])=[CH:6][CH:7]=1.C(=O)([O-])[O-].[K+].[K+].O.Cl>CO>[Br:1][C:2]1[C:3]([CH3:18])=[C:4]([C:5]([N+:8]([O-:10])=[O:9])=[CH:6][CH:7]=1)[NH2:11] |f:1.2.3|
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Name
|
|
Quantity
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1.3 g
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Type
|
reactant
|
Smiles
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BrC=1C(=C(C(=CC1)[N+](=O)[O-])NC(C(F)(F)F)=O)C
|
Name
|
|
Quantity
|
1.099 g
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Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
|
30 mL
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Type
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solvent
|
Smiles
|
CO
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Control Type
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UNSPECIFIED
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Setpoint
|
50 °C
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Type
|
CUSTOM
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Details
|
the mixture was stirred at 50° C. overnight
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
The mixture was cooled to room temperature
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Type
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ADDITION
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Details
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was added
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Type
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EXTRACTION
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Details
|
the mixture was extracted with CH2Cl2 (3×)
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Type
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DRY_WITH_MATERIAL
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Details
|
The combined extracts were dried over Na2SO4
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Type
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FILTRATION
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Details
|
the drying agent was filtered off
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Type
|
CUSTOM
|
Details
|
solvent was removed in vacuo
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=C(N)C(=CC1)[N+](=O)[O-])C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.57 g | |
YIELD: PERCENTYIELD | 62% | |
YIELD: CALCULATEDPERCENTYIELD | 62.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |